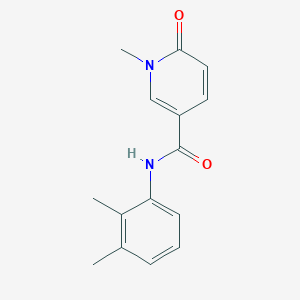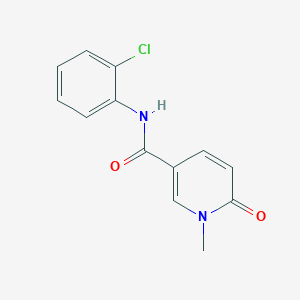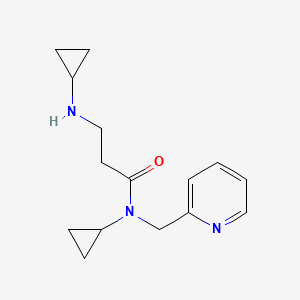
2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester, also known as PTZ-MA, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various studies, and its unique chemical structure makes it a valuable tool for researchers in the field.
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester is not completely understood, but it is believed to involve the modulation of certain receptors in the body. This compound has been shown to have a high affinity for certain receptors, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects:
2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester has been shown to have a range of biochemical and physiological effects in various studies. These effects include the modulation of certain receptors in the body, as well as the inhibition of certain enzymes. Additionally, 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester in lab experiments is its unique chemical structure, which allows for the modulation of specific receptors in the body. Additionally, 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester has been shown to have a high affinity for certain receptors, making it a valuable tool for drug development. However, one limitation of using 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester in lab experiments is its complex synthesis process, which requires specialized knowledge and equipment.
Future Directions
There are several potential future directions for research involving 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester. One area of interest is the development of new drugs that target specific receptors in the body. Additionally, 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester may have potential applications in the treatment of certain diseases, such as inflammation and pain. Further research is needed to fully understand the potential of this compound and its applications in the field of medicinal chemistry.
Synthesis Methods
The synthesis of 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester involves a multi-step process that requires specialized knowledge and equipment. One commonly used method involves the reaction of 5-phenyl-2H-tetrazole with methyl acrylate in the presence of a catalyst. This reaction results in the formation of 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester, which can then be purified and used for further research.
Scientific Research Applications
2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One area of research involves the development of new drugs that target specific receptors in the body. 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester has been shown to have a high affinity for certain receptors, making it a valuable tool for drug development.
properties
IUPAC Name |
methyl 2-(5-phenyltetrazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-8(11(16)17-2)15-13-10(12-14-15)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQYJYUTWGQDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1N=C(N=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-phenyltetrazol-2-yl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)


![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)


![2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid](/img/structure/B7559534.png)
![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)


![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)
![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)